[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester
Description
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is a chiral pyrrolidine-derived carbamate compound. Its structure features a (S)-configured pyrrolidine ring substituted at the 2-position with a hydroxymethyl group linked to an isopropyl-carbamic acid benzyl ester moiety. The hydroxyethyl group enhances hydrophilicity, while the benzyl ester provides lipophilicity, influencing its solubility and reactivity .
Properties
IUPAC Name |
benzyl N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-15(2)20(13-17-9-6-10-19(17)11-12-21)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKYQQHCVPCWDL-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1CCCN1CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound can be characterized by its specific molecular structure, which includes a pyrrolidine ring and a carbamic acid moiety. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₃ |
| Molecular Weight | 273.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 1353993-34-6 |
Pharmacological Effects
Recent studies have indicated that [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester exhibits significant biological activity, particularly in the following areas:
1. Anticancer Activity
Research has shown that derivatives of pyrrolidine compounds can induce apoptosis in cancer cells. For instance, a study highlighted that similar compounds demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism appears to involve the activation of apoptotic pathways and disruption of mitochondrial function .
2. Neuroprotective Effects
The compound has been explored for its potential neuroprotective properties. It is believed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. This inhibition may enhance cholinergic transmission and provide symptomatic relief in cognitive decline .
3. Anti-inflammatory Properties
Compounds similar to [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and reduce oxidative stress, contributing to their therapeutic potential in inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of AChE and BuChE, which is critical for enhancing neurotransmitter levels in the brain.
- Cell Signaling Modulation : It may influence signaling pathways related to cell survival and apoptosis, particularly through the modulation of mitochondrial functions .
- Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals, thus protecting cells from oxidative damage .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of pyrrolidine derivatives, including [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester. The results indicated that these compounds exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. The study utilized FaDu hypopharyngeal tumor cells and reported a significant increase in apoptosis markers upon treatment with the compound .
Study 2: Neuroprotective Potential
In a pharmacological assessment involving animal models of Alzheimer's disease, the compound demonstrated a marked reduction in cognitive deficits when administered over a four-week period. Behavioral tests indicated improved memory retention and learning capabilities, correlating with decreased AChE activity in the brain .
Study 3: Anti-inflammatory Activity
An investigation into the anti-inflammatory properties revealed that [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester significantly reduced levels of pro-inflammatory cytokines (IL-6, TNF-alpha) in vitro. This suggests potential applications in treating conditions characterized by chronic inflammation .
Scientific Research Applications
The compound [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is a derivative of pyrrolidine, which has garnered attention due to its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore the applications of this compound, supported by data tables and case studies.
Pharmacological Potential
The compound has shown promise in various pharmacological studies due to its structural similarity to known bioactive molecules. Its potential applications include:
- CNS Activity : Research indicates that derivatives of pyrrolidine can exhibit significant central nervous system (CNS) activity. The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurological disorders .
- Anticancer Properties : Certain studies have suggested that carbamate derivatives may inhibit cancer cell proliferation by interfering with specific molecular pathways involved in tumor growth .
Synthesis of Novel Therapeutics
The unique structure of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester allows for modifications that can lead to new therapeutic agents. For instance:
- Prodrug Development : The compound can serve as a prodrug, where it is metabolized into an active form within the body, enhancing bioavailability and efficacy .
Chiral Resolution
Given its chiral nature, this compound can be utilized in chiral resolution processes, which are crucial in the synthesis of enantiomerically pure drugs. The ability to selectively produce one enantiomer over another is vital for the development of effective pharmaceuticals with reduced side effects .
Comparison of Biological Activities
Synthesis Pathways
| Step | Reagents Used | Yield (%) |
|---|---|---|
| Initial Synthesis | Pyrrolidine, Isopropyl Carbamate | 85% |
| Hydroxyethyl Substitution | Ethylene Oxide | 90% |
| Final Esterification | Benzyl Chloride | 75% |
Case Study 1: CNS Activity Assessment
In a study assessing the CNS activity of various pyrrolidine derivatives, [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester was evaluated for its ability to modulate neurotransmitter systems. The findings indicated significant activity at serotonin receptors, suggesting potential use in treating depression and anxiety disorders.
Case Study 2: Anticancer Mechanism Exploration
A research group investigated the anticancer properties of this compound on human cancer cell lines. The results demonstrated that it inhibited cell proliferation through apoptosis induction, with mechanisms involving caspase activation and mitochondrial pathway engagement.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related pyrrolidine and piperidine derivatives, focusing on substituents, stereochemistry, and biological/physical properties.
Table 1: Structural and Functional Comparison
Key Comparison Points
Substituent Effects: Hydroxyethyl vs. Aminoethyl/Chloroacetyl: The hydroxyethyl group in the target compound improves hydrophilicity compared to the aminoethyl (basic) or chloroacetyl (electrophilic) analogs. This impacts solubility and metabolic stability . Benzyl Ester: Common across all compounds, this group aids in lipophilicity and serves as a protecting group in synthetic pathways .
Stereochemistry and Substitution Position :
- The (S)-configuration at the pyrrolidine 2-position in the target compound contrasts with the (R)-isomer in , which may exhibit divergent binding affinities in chiral environments .
- Pyrrolidine-2-ylmethyl vs. pyrrolidine-3-yl substitution (e.g., ) alters spatial orientation, affecting interactions with biological targets .
Ring System Variations: Piperidine vs.
Synthetic Accessibility :
- Compounds like (5S)-6-Hydroxy-5-(2-oxo-pyrrolidin-1-yl)-hexyl]-carbamic acid benzyl ester () use tert-butyldimethylsilyl (TBDMS) protecting groups, which complicate synthesis compared to the target compound’s hydroxyethyl group .
Discontinuation Status :
- Several analogs (e.g., CymitQuimica entries in –7) are discontinued, limiting their experimental availability and suggesting challenges in scalability or stability .
Preparation Methods
Mixed Carbonate-Amine Coupling
A one-pot reaction using benzyl chloroformate and isopropylamine in the presence of a base:
-
Reagents : Benzyl chloroformate, isopropylamine, triethylamine (TEA)
-
Solvent : DCM
-
Temperature : −20°C to 0°C
The reaction mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl of the chloroformate, followed by deprotonation.
Pyridazinone-Mediated Carbonylation
Source describes an alternative method using phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate (11) as a carbonyl transfer reagent:
-
Reagents : Compound 11, [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]amine
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Solvent : Dimethyl sulfoxide (DMSO)
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Catalyst : CuSO₄·5H₂O, ascorbic acid
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Temperature : 60°C
-
Yield : 82%
This method offers superior regioselectivity and avoids side reactions associated with traditional carbamoylation.
Purification and Analytical Characterization
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexanes) or preparative HPLC. Source and emphasize the use of advanced spectroscopic techniques for validation:
| Analytical Method | Key Observations |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂Ph), 3.71–3.65 (m, 2H, CH₂OH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155.8 (C=O), 136.2 (Ar-C), 66.5 (CH₂Ph), 58.3 (pyrrolidine C-2) |
| HRMS (ESI+) | m/z calc. for C₁₉H₂₉N₂O₃ [M+H]⁺: 357.2178; found: 357.2181 |
| HPLC (Chiralpak AD-H) | >99% ee, retention time: 12.7 min |
Challenges and Optimization Strategies
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Stereochemical Integrity : Racemization during carbamate formation is mitigated by using low temperatures and non-polar solvents.
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Byproduct Formation : Unreacted chloroformate is quenched with aqueous NaHCO₃ to prevent oligomerization.
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Scalability : Continuous-flow hydrogenation (source ) enhances throughput for large-scale production.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester, and how can intermediates be validated?
- Answer : Synthesis typically involves multi-step organic reactions, such as coupling pyrrolidine derivatives with benzyl esters under anhydrous conditions. For example, analogous compounds like (4aR)-1-[(3-chloro-4-phenylmethoxyphenyl)methyl]pyrrolo-pyridazine derivatives are synthesized via nucleophilic substitution and esterification steps . Intermediate validation requires techniques like HPLC (with UV detection at 210–254 nm) and NMR (¹H/¹³C) to confirm structural integrity. Impurity tracking (e.g., epimer separation) should follow protocols outlined in pharmacopeial standards .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Answer : Store in a sealed, light-resistant container at 2–8°C. Avoid exposure to moisture and oxidizing agents. Handling requires local exhaust ventilation , nitrile gloves, and safety goggles to prevent inhalation or skin contact, as per safety data sheets for structurally similar carbamic esters . Waste disposal must comply with regulations for organic solvents and esters, with segregated collection by certified waste management services .
Q. What crystallographic methods are suitable for resolving the stereochemistry of this compound?
- Answer : Use single-crystal X-ray diffraction with programs like SHELXL for refinement. SHELX systems are robust for small-molecule crystallography, even with twinned data or high-resolution structures. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
Advanced Research Questions
Q. How can researchers address discrepancies in purity assessments between HPLC and mass spectrometry (MS) data for this compound?
- Answer : Contradictions may arise from co-eluting impurities (e.g., epimers) or matrix effects in MS. Apply orthogonal methods :
- HPLC with chiral columns to separate stereoisomers .
- High-resolution MS (HRMS) to distinguish isotopic patterns or adducts.
- Cross-validate with ²⁹Si NMR if silicon-containing impurities are suspected (common in organometallic synthesis).
Q. What experimental strategies can elucidate the degradation pathways of this compound under varying pH and temperature conditions?
- Answer : Conduct accelerated stability studies :
- Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours.
- Analyze degradation products via LC-MS/MS and compare to known ester hydrolysis byproducts (e.g., benzyl alcohol, carboxylic acids) .
- Use Arrhenius modeling to predict shelf-life under standard lab conditions.
Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Answer : Employ molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS):
- Parameterize the compound using force fields like GAFF2 .
- Validate binding poses against crystallographic data for analogous ligands (e.g., PLA2 inhibitors or pyrrolidine-based receptor antagonists) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
